Stannic selenide

Vue d'ensemble

Description

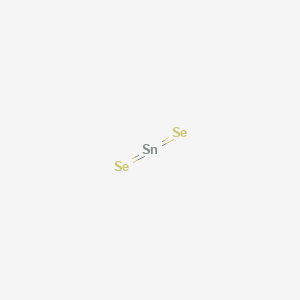

Stannic Selenide, also known as Tin (II) Selenide, is an inorganic compound with the formula SnSe . It is a typical layered metal chalcogenide and has a molecular weight of 276.63 . It includes a group 16 anion (Se 2−) and an electropositive element (Sn 2+), and is arranged in a layered structure .

Synthesis Analysis

Tin (II) selenide can be formed by reacting the elements tin and selenium above 350 °C . It has also been synthesized by a facile liquid-phase method . In one study, tin selenide was synthesized by a mechanical alloying method and the films were grown by an economic screen-printing method on a glass substrate .Molecular Structure Analysis

Tin (II) selenide crystallizes in the orthorhombic structure that derives from a distorted rock-salt structure . It is isomorphous to germanium selenide (GeSe) . The unit cell encompasses two inverted layers. Each tin atom is covalently bonded to three neighboring selenium atoms, and each selenium atom is covalently bonded to three neighboring tin atoms .Chemical Reactions Analysis

Tin selenide has demonstrated versatility in various applications such as thermoelectric, photodetector, solar cells, photocatalytic, phase change memory, gas sensing, anode material for battery, supercapacitor, and topological insulator . These applications strongly depend upon the properties of SnSe .Physical And Chemical Properties Analysis

Tin selenide is a promising versatile material with applications in various fields due to its optimal band gap . It has received considerable interest for applications including low-cost photovoltaics, and memory-switching devices . Because of its low thermal conductivity as well as reasonable electrical conductivity, tin selenide is one of the most efficient thermoelectric materials .Applications De Recherche Scientifique

Solar Cells

- Results : Solar cells based on SnSe/SnSe2 have demonstrated good efficiency and stability, making them a potential candidate for next-generation solar energy conversion .

Photodetectors

- Results : High responsivity and fast response times have been observed in SnSe/SnSe2 photodetectors, making them suitable for various optoelectronic applications .

Memory Devices

- Results : SnSe/SnSe2-based memory devices exhibit excellent endurance, low power consumption, and scalability .

Gas Sensing

- Results : SnSe/SnSe2 sensors show high sensitivity and selectivity toward specific gases, such as NO2 and NH3 .

Photocatalysis

- Results : SnSe/SnSe2 photocatalysts exhibit good performance in degrading organic pollutants and disinfecting water .

Supercapacitors

Safety And Hazards

Tin selenide is toxic if swallowed or if inhaled . It may cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects . Safety measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .

Orientations Futures

Tin selenide has demonstrated great potential in the applied material science . It has become the focus of research in the field of thermoelectric community due to its high thermoelectric performance . It has also attracted extensive attention due to its compelling application in electronics and optoelectronics . This will help in advancing the field of tin selenide-based materials for next-generation technology .

Propriétés

IUPAC Name |

bis(selanylidene)tin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Se.Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBPGBEFNGHFRQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Se]=[Sn]=[Se] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

SnSe2, Se2Sn | |

| Record name | tin(IV) selenide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Stannic selenide | |

CAS RN |

20770-09-6 | |

| Record name | Stannic selenide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020770096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tin Diselenide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STANNIC SELENIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/956631FA6P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1H-Benzo[d][1,2,3]triazol-1-yl)ethanamine](/img/structure/B1590688.png)